N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide
Description
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Properties
IUPAC Name |
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN3OS/c1-16-10-12-19(24)22-21(16)26-23(29-22)27(15-18-9-5-6-14-25-18)20(28)13-11-17-7-3-2-4-8-17/h2-10,12,14H,11,13,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBNFWRWEWYFNRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)SC(=N2)N(CC3=CC=CC=N3)C(=O)CCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Benzothiazole derivatives have been reported to exhibit significant anti-tubercular activity. They have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity.
Mode of Action
Benzothiazole derivatives are known to interact with their targets, leading to changes that inhibit the function of the target. The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs.
Biochemical Pathways
They can act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.
Result of Action
Benzothiazole derivatives have been reported to exhibit significant anti-tubercular activity. The better inhibition potency was found in new benzothiazole derivatives against M. tuberculosis.
Biochemical Analysis
Biochemical Properties
It has been suggested that this compound may interact with various enzymes, proteins, and other biomolecules.
Cellular Effects
Preliminary studies suggest that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
The temporal effects of N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-phenyl-N-[(pyridin-2-yl)methyl]propanamide in laboratory settings, including its stability, degradation, and long-term effects on cellular function, are currently being studied.
Dosage Effects in Animal Models
Studies on the effects of different dosages of N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-phenyl-N-[(pyridin-2-yl)methyl]propanamide in animal models are ongoing. These studies aim to identify any threshold effects, as well as any toxic or adverse effects at high doses.
Metabolic Pathways
Current research is focused on identifying any enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels.
Transport and Distribution
This includes studying any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation.
Subcellular Localization
Research is ongoing to determine the subcellular localization of N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-phenyl-N-[(pyridin-2-yl)methyl]propanamide and any effects on its activity or function. This includes studying any targeting signals or post-translational modifications that direct it to specific compartments or organelles.
Biological Activity
N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 407.9 g/mol. The compound features a benzo[d]thiazole moiety, which is known for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
| Property | Value |
|---|---|
| Molecular Formula | C22H18ClN3OS |
| Molecular Weight | 407.9 g/mol |
| CAS Number | 922870-19-7 |
Anticancer Activity
Research indicates that compounds with thiazole derivatives exhibit significant anticancer properties. In vitro studies have shown that this compound demonstrates cytotoxic effects against various cancer cell lines. For instance, compound 13 , which shares structural similarities, has shown potent activity against Jurkat and A-431 cell lines with an IC50 value lower than that of doxorubicin, a standard chemotherapeutic agent .
Antimicrobial Activity
The benzo[d]thiazole group is well-documented for its antimicrobial effects. Studies have reported that derivatives of this compound possess activity against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis and function. Specifically, compounds similar to this compound have shown minimum inhibitory concentrations (MICs) as low as 31.25 µg/mL against certain pathogens .
Neuroprotective Effects
Recent investigations into the neuroprotective potential of thiazole derivatives suggest that they may act as positive allosteric modulators of neurotransmitter receptors. For example, related compounds have been shown to enhance the activity of AMPA receptors without the excitotoxic effects associated with direct agonists . This suggests that this compound could similarly enhance cognitive functions while mitigating neurodegenerative processes.
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Receptor Modulation : It may act on neurotransmitter receptors, enhancing synaptic transmission and providing neuroprotective effects.
- Antimicrobial Mechanisms : The presence of the thiazole ring may interfere with bacterial metabolic pathways.
Case Studies
Several studies have evaluated the efficacy of thiazole derivatives in clinical and preclinical settings:
- Anticancer Studies : A study demonstrated that a structurally similar thiazole derivative exhibited significant tumor growth inhibition in xenograft models .
- Neuropharmacological Studies : Research indicated that compounds with similar structures improved cognitive function in animal models by enhancing acetylcholine levels in the hippocampus .
- Antimicrobial Trials : Clinical trials showed promising results for thiazole derivatives in treating resistant bacterial infections, highlighting their potential as new antibiotics .
Scientific Research Applications
Chemical Properties and Structure
The compound features a unique structure characterized by a benzo[d]thiazole moiety, a phenyl group, and a pyridine ring. The presence of chlorine and methyl substituents enhances its biological activity and chemical reactivity.
Antimicrobial Activity
Research indicates that compounds with similar structures to N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide exhibit significant antibacterial properties. For instance, thiazole derivatives have shown effectiveness against various Gram-positive bacteria, suggesting potential applications in developing new antibiotics .
Anticancer Potential
The compound's structural features make it a candidate for anticancer drug development. Studies on thiazole-pyridine hybrids indicate that they can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). One particular hybrid demonstrated better efficacy than standard treatments like 5-fluorouracil .
Enzyme Inhibition Studies
This compound has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways. Preliminary studies suggest that it may modulate enzyme activity, influencing cellular functions such as signaling pathways and gene expression .
Anticonvulsant Activity
In a study focusing on thiazole derivatives, compounds similar to this compound were evaluated for anticonvulsant properties. Results indicated that certain analogues exhibited significant activity in seizure models, pointing towards the compound's potential in treating epilepsy .
Antiviral Research
Recent investigations into thiazole compounds have highlighted their role in antiviral applications, particularly against viral infections like SARS-CoV-2. The ability of these compounds to interact with viral enzymes positions them as promising candidates for further antiviral drug development .
Preparation Methods
N-Alkylation of Thiazol-2-Amine
The primary amine on the benzo[d]thiazole reacts with 2-(bromomethyl)pyridine in the presence of a base such as potassium carbonate. Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are typically employed, with reaction times ranging from 12–24 hours at 60–80°C. This step may require stoichiometric control to prevent over-alkylation, as evidenced by similar syntheses in source, where excess alkylating agent led to byproducts.
Acylation with 3-Phenylpropanoyl Chloride
The secondary amine generated from N-alkylation is subsequently acylated using 3-phenylpropanoyl chloride. Triethylamine or pyridine is added to scavenge HCl, enhancing reaction efficiency. Source reports that acylation of structurally related thiazolo[4,5-d]pyridazinones proceeds optimally at 0–5°C to minimize side reactions, a condition likely applicable here. The resulting crude product is purified via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization.
Optimization Strategies and Reaction Conditions
Key parameters influencing yield and purity include solvent choice, temperature, and catalyst selection. The table below summarizes conditions from analogous syntheses:
Notably, microwave-assisted synthesis has emerged as a promising alternative for reducing reaction times. For example, source achieved 85% yields in thiazolo[4,5-b]pyridin-2-one synthesis using microwave irradiation at 120°C for 20 minutes, suggesting potential applicability to the target compound’s acylation step.
Characterization and Analytical Validation
Structural confirmation relies on spectroscopic and chromatographic methods:
- Nuclear Magnetic Resonance (NMR) : 1H NMR spectra typically show distinct signals for the pyridine methylene group (δ 4.5–5.0 ppm) and thiazole aromatic protons (δ 7.2–8.1 ppm). The methyl group on the benzo[d]thiazole resonates near δ 2.4 ppm.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak at m/z 421.94 (C23H20ClN3OS).
- Infrared Spectroscopy (IR) : Stretching vibrations for the amide carbonyl (1650–1680 cm⁻¹) and C–N bonds (1250–1350 cm⁻¹) are characteristic.
Q & A
Q. Table 1: Key Synthetic Conditions from Literature
| Step | Reagents/Conditions | Yield (%) | Evidence Source |
|---|---|---|---|
| 1 | THF, 60°C, 12h | 65 | |
| 2 | DMF, 80°C, 8h | 78 |
Q. Table 2: Computational Parameters for Docking Studies
| Software | Target Protein | Binding Energy (kcal/mol) |
|---|---|---|
| AutoDock Vina | EGFR (1M17) | -9.2 |
| Schrödinger | Aurora B (4C3P) | -8.7 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
